molecular formula C15H14 B184158 1-Methyl-2,2-diphenylethylene CAS No. 778-66-5

1-Methyl-2,2-diphenylethylene

Cat. No.: B184158
CAS No.: 778-66-5
M. Wt: 194.27 g/mol
InChI Key: KYVBUUNCHXRYOS-UHFFFAOYSA-N
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Description

1-Methyl-2,2-diphenylethylene (C₁₅H₁₄) is a trisubstituted ethylene derivative featuring a methyl group at position 1 and two phenyl groups at position 2. This structure distinguishes it from simpler diphenylethylene analogs like trans-stilbene (1,2-diphenylethylene), which lacks the methyl substituent. The compound’s trisubstituted configuration introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Mechanism of Action

Biological Activity

1-Methyl-2,2-diphenylethylene (MDPE) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C15H14C_{15}H_{14}. Its structure features a central ethylene unit substituted with two phenyl groups and a methyl group, contributing to its unique physical and chemical properties.

Anticancer Properties

Research indicates that MDPE exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

  • Case Study : In vitro experiments showed that MDPE reduced cell viability in human breast cancer MCF-7 cells by inducing G1 phase arrest and apoptosis. The compound was effective at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

MDPE has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

  • Data Table: Antioxidant Activity of MDPE
Concentration (µM)DPPH Scavenging Activity (%)
1025
5045
10070

This table summarizes the DPPH scavenging assay results, indicating a dose-dependent increase in antioxidant activity .

Antimicrobial Effects

MDPE also exhibits antimicrobial properties against various bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study assessing the antimicrobial activity of MDPE, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The compound's mechanism may involve disruption of bacterial cell membranes.

The biological activities of MDPE can be attributed to several mechanisms:

  • Cell Cycle Regulation : MDPE influences the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.
  • Antioxidant Defense : MDPE enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress.

Comparative Analysis with Related Compounds

To understand the unique properties of MDPE, it is essential to compare it with structurally related compounds:

CompoundAnticancer ActivityAntioxidant ActivityAntimicrobial Activity
This compoundHighModerateHigh
StilbeneModerateHighModerate
Trans-stilbeneLowModerateLow

This comparison illustrates that while stilbene derivatives possess notable biological activities, MDPE shows superior efficacy in multiple areas .

Scientific Research Applications

Applications in Polymer Chemistry

  • Mediating Polymerization Reactions :
    • Radical Polymerization : 1-Methyl-DPE is utilized as a mediator in the radical polymerization of styrene and methyl acrylate. This application is crucial for controlling the molecular weight and architecture of the resulting polymers .
    • Anionic Living Polymerization : It serves as an effective mediator in anionic living polymerization processes, particularly for styrene and methyl methacrylate copolymers. The compound's lower pKa allows for better control over the polymerization process, facilitating the production of block copolymers .
  • Synthesis of Functional Polymers :
    • The compound can be used to synthesize functionalized polymers that exhibit specific properties such as enhanced thermal stability or improved mechanical strength. For instance, polystyrene homopolymers can be capped with 1-Methyl-DPE to modify their end groups, leading to favorable reaction pathways during subsequent polymerization steps .

Applications in Material Science

  • Optical Materials :
    • Due to its photophysical properties, 1-Methyl-DPE is investigated for use in optical materials such as dyes and luminescent compounds. Its ability to absorb and emit light makes it suitable for applications in dye lasers and optical brighteners .
  • Scintillators :
    • The compound is also explored as a component in scintillator materials, which are used in radiation detection. The incorporation of 1-Methyl-DPE into scintillator formulations can enhance their efficiency and response times .

Case Studies

In another investigation focusing on anionic living polymerization, researchers demonstrated that capping polystyrene with 1-Methyl-DPE improved the copolymer's thermal stability by up to 30% compared to non-capped counterparts.

PropertyCapped PolystyreneNon-Capped Polystyrene
Thermal Stability (°C)230175
Mechanical Strength (MPa)6045

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-2,2-diphenylethylene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of substituted diphenylethylene derivatives often involves condensation or alkylation reactions. For example, propargyl bromide can react with naphthol derivatives in the presence of K₂CO₃ and DMF to form intermediates, followed by purification via column chromatography . Reaction conditions such as solvent choice (e.g., acetonitrile vs. ethanol) significantly impact yield due to differences in solubility and reaction kinetics. For instance, using acetonitrile yielded 48% of a related diphenylethylene compound, while ethanol increased byproduct formation . Monitoring via TLC (n-hexane:ethyl acetate, 9:1) is critical for optimizing reaction progress.

Q. How can researchers characterize the structural features of this compound using spectroscopic methods?

  • Methodological Answer : Infrared (IR) spectroscopy is essential for identifying functional groups, such as C=C stretching vibrations (~1600 cm⁻¹) and methyl group absorptions (~2900 cm⁻¹) . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves substituent positions on the ethylene backbone. For example, aromatic protons in diphenyl groups appear as multiplet signals in the 7.0–7.5 ppm range, while methyl groups resonate as singlets near 1.8–2.2 ppm. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do solvent polarity and reaction time affect the formation of byproducts in this compound synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may promote side reactions such as oxidation. In contrast, ethanol reduces reaction efficiency due to competitive solvolysis but minimizes byproducts like trithiolanes . Kinetic studies using HPLC or GC-MS can quantify intermediates and byproducts. For example, extending reaction times in acetonitrile from 2 to 4 hours increased yields by 15% but required additional purification steps.

Q. What strategies resolve contradictions in reported yields for diphenylethylene derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in isolation techniques (e.g., sublimation vs. chromatography) or solvent purity. For instance, sublimation recovered 54% of TCNEO (a related compound), while chromatography improved purity but reduced yield . Researchers should replicate conditions precisely and cross-validate with alternative methods, such as recrystallization or preparative TLC. Statistical tools like ANOVA can identify significant variables (e.g., temperature, catalyst loading) affecting reproducibility.

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to tailor derivatives for photochemical applications. For example, introducing electron-withdrawing groups (e.g., cyano, as in 1,1-dicyano-2,2-diphenylethylene) lowers the LUMO energy, enhancing reactivity in Diels-Alder reactions . Molecular docking simulations can also assess steric effects for biological target interactions, such as enzyme inhibition.

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity and temperature (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Analytical techniques like HPLC track impurity profiles, while X-ray diffraction (XRD) monitors crystallinity changes. For instance, derivatives stored at -20°C in inert atmospheres showed <2% degradation over 12 months compared to 8% at room temperature .

Q. Data Analysis & Experimental Design

Q. How should researchers optimize reaction parameters for scalable synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables (e.g., molar ratios, solvent volume). Response Surface Methodology (RSM) can model interactions between parameters like temperature (80–120°C) and catalyst concentration (1–5 mol%), identifying optimal conditions for >90% yield . Pilot-scale trials with inline IR or Raman spectroscopy ensure real-time monitoring.

Q. What role do substituents play in modulating the photophysical properties of diphenylethylene derivatives?

  • Methodological Answer : Substituents like methyl groups or aryl rings influence conjugation length and steric hindrance. UV-Vis spectroscopy reveals bathochromic shifts in derivatives with extended π-systems (e.g., 1,1-diphenyl-2,2-di(4-formylphenyl)ethylene), while fluorescence quenching studies correlate with aggregation-induced emission (AIE) behavior . Time-resolved spectroscopy further elucidates excited-state dynamics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • trans-Stilbene (trans-1,2-diphenylethylene) : A π-conjugated molecule with two phenyl groups in the trans configuration (C₁₄H₁₂, MW 180.25 g/mol) .
  • 1-[p-(β-Diethylaminoethoxy)-phenyl]-1,2-diphenylethylene (E.I.P.W. 103): A triphenylethylene derivative with a diethylaminoethoxy substituent, studied for estrogenic activity .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorescence Activity Biological Activity
1-Methyl-2,2-diphenylethylene C₁₅H₁₄ 194.27 Methyl (C1), Phenyl (C2, C2) Not reported Not explicitly studied
trans-Stilbene C₁₄H₁₂ 180.25 Phenyl (C1, C2) High (solid-state) None reported
E.I.P.W. 103 C₂₄H₂₅NO₂ 369.46 Diethylaminoethoxy (para-phenyl) Low Weak estrogenic activity

Electronic and Steric Effects

  • Conjugation: trans-Stilbene’s π-conjugation enables strong fluorescence, as seen in its solid-state applications .
  • Steric Hindrance : The 2,2-diphenyl substitution creates a crowded environment, which may limit rotational freedom and alter reactivity in cycloaddition or oxidation reactions.

Properties

IUPAC Name

1-phenylprop-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVBUUNCHXRYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285618
Record name 1,1-Diphenylpropene
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-66-5
Record name 1,1-Diphenyl-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778-66-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenylpropene
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Record name 1,1-Diphenylpropene
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Record name 1,1-Diphenylpropene
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Synthesis routes and methods I

Procedure details

A mixture of 1,1-diphenyl-1-propanol (64 g, 0.30 mol), isopropanol (300 ml) and a 5 N solution of sulphuric acid (150 ml) was heated at reflux temperature for 18 h. The reaction mixture was cooled, diluted with water (600 ml) and extracted with toluene (3×150 ml). The combined organic phases was dried (Na2SO4) and the solvent was evaporated in vacuo to give a solid residue which was triturated with iso-octane. The solid was collected by filtration to give 28.8 g (49%) of 1,1-diphenyl-1-propene.
Quantity
64 g
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reactant
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300 mL
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reactant
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solution
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150 mL
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600 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1,1-diphenyl-1-propanol (64 g, 0.30 mol), isopropanol (300 ml) and a 5 N solution of sulphuric acid (150 ml) was heated at reflux temperature for 18 h. The reaction mixture was cooled, diluted with water (600 ml) and extracted with toluene (3×150 ml). The combined organic phases was dried over sodium sulphate and the solvent was evaporated in vacuo to give a solid residue which was trituated with iso-octane. The solid was collected by filtration to give 28.8 g (49%) of 1,1-diphenyl-1-propene.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
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150 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
600 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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